5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol 5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20196391
InChI: InChI=1S/C20H20BrN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2
SMILES:
Molecular Formula: C20H20BrN3O
Molecular Weight: 398.3 g/mol

5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol

CAS No.:

Cat. No.: VC20196391

Molecular Formula: C20H20BrN3O

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol -

Specification

Molecular Formula C20H20BrN3O
Molecular Weight 398.3 g/mol
IUPAC Name 5-bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
Standard InChI InChI=1S/C20H20BrN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2
Standard InChI Key CMIBCLNTDXWVDH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Br)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline core is substituted at three critical positions:

  • 5-Position: A bromine atom enhances electrophilic reactivity and influences electronic distribution.

  • 7-Position: A (4-phenylpiperazin-1-yl)methyl group introduces steric bulk and hydrogen-bonding capabilities.

  • 8-Position: A hydroxyl group contributes to metal-chelation properties and acidity .

The phenylpiperazine moiety contains a piperazine ring linked to a phenyl group, enabling interactions with biological targets such as neurotransmitter receptors and enzymes.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC20H20BrN3O\text{C}_{20}\text{H}_{20}\text{BrN}_{3}\text{O}
Molecular Weight398.3 g/mol
IUPAC Name5-bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
Canonical SMILESC1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Br)C4=CC=CC=C4

The hydroxyl group’s pKaK_a (approximately 9.2) and the quinolinium nitrogen’s pKaK_a (around 4.8) influence protonation states under physiological conditions, affecting metal-chelation efficiency and cellular uptake .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step Mannich reaction:

  • Quinoline Ring Formation: 8-Hydroxyquinoline is brominated at the 5-position using Br2\text{Br}_2 or NBS\text{NBS}.

  • Mannich Base Attachment: The brominated intermediate reacts with 4-phenylpiperazine and formaldehyde under basic conditions to introduce the (4-phenylpiperazin-1-yl)methyl group at the 7-position .

Yields typically range from 18% to 46%, depending on substitution patterns and purification methods . For example, 5-bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (16) is isolated in 18% yield, while 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol (34) achieves 46% yield .

Structural Modifications

  • R5 Substitutions: Replacing bromine with chloro or alkoxy groups alters pKaK_a values and metal-binding affinity .

  • R7 Variations: Piperazine derivatives with aromatic substituents (e.g., phenyl) enhance MDR-selective toxicity compared to aliphatic analogs .

Pharmacological Mechanisms and Multidrug Resistance

MDR-Selective Toxicity

In MDR cancer cell lines (e.g., MES-SA/Dx5 and A431/P-gp), the compound exhibits collateral sensitivity, with selectivity ratios (SR) up to 8.2 . This activity correlates with:

  • Metal Chelation: The 8-hydroxyquinoline scaffold binds Fe2+^{2+} and Cu+^{+}, generating reactive oxygen species (ROS) that overwhelm MDR cells’ antioxidant defenses .

  • P-Glycoprotein (P-gp) Modulation: Unlike conventional chemotherapeutics, the compound bypasses P-gp efflux, retaining cytotoxicity in resistant cells .

Structure–Activity Relationships (SAR)

  • Piperazine Moieties: 4-Phenylpiperazine derivatives show higher SR values (e.g., SR = 5.4) than morpholine or pyrrolidine analogs (SR = 2.1–3.7) .

  • Halogen Effects: Bromine at R5 enhances lipophilicity and membrane permeability compared to chloro or methoxy groups .

Biological Activities and Applications

Antibacterial Activity

Against Staphylococcus aureus and Escherichia coli, the compound demonstrates MIC values of 4–16 μg/mL, comparable to ampicillin . The phenylpiperazine group disrupts bacterial membrane integrity and inhibits efflux pumps .

Anticancer Activity

In parental and MDR cancer cells, IC50_{50} values range from 1.2 μM (MES-SA) to 9.8 μM (MES-SA/Dx5) . Synergy with P-gp inhibitors (e.g., tariquidar) reduces IC50_{50} by 2.5-fold, confirming P-gp-independent mechanisms .

Future Directions and Challenges

Target Identification

Proteomic studies are needed to identify specific targets, such as kinases or metalloenzymes, that interact with the compound’s chelation sites .

Formulation Optimization

Nanoparticle encapsulation or prodrug strategies could improve bioavailability and reduce off-target effects.

Clinical Translation

Preclinical toxicity studies in animal models are essential to validate safety profiles before Phase I trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator